1,3,4-tri-O-benzyl-D-ribitol 1,3,4-tri-O-benzyl-D-ribitol
Brand Name: Vulcanchem
CAS No.: 131897-00-2
VCID: VC21272934
InChI: InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25+,26-/m0/s1
SMILES: C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Molecular Formula: C26H30O5
Molecular Weight: 422.5 g/mol

1,3,4-tri-O-benzyl-D-ribitol

CAS No.: 131897-00-2

Cat. No.: VC21272934

Molecular Formula: C26H30O5

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

1,3,4-tri-O-benzyl-D-ribitol - 131897-00-2

Specification

CAS No. 131897-00-2
Molecular Formula C26H30O5
Molecular Weight 422.5 g/mol
IUPAC Name (2R,3S,4S)-2,3,5-tris(phenylmethoxy)pentane-1,4-diol
Standard InChI InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25+,26-/m0/s1
Standard InChI Key NJEJAQAZBITKET-NXCFDTQHSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
SMILES C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Canonical SMILES C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator